4-Dimethylaminocinnamaldehyde
Overview
Description
4-dimethylaminocinnamaldehyde is a member of cinnamaldehydes.
Mechanism of Action
Target of Action
The primary targets of 4-(Dimethylamino)cinnamaldehyde, also known as DMAC or DMACA, are indoles and flavanols . It is used as a chromogenic reagent for these compounds .
Mode of Action
DMAC interacts with its targets by producing colored adducts with flavanols for subsequent High-Performance Liquid Chromatography (HPLC) . It is also used in the assay of apotryptophanase and tryptophanase .
Biochemical Pathways
The biochemical pathways affected by DMAC primarily involve the metabolism of indoles and flavanols. The compound has been used for the detection of (epi)-flavan-3-ols and proanthocyanidin polymers in Brassica napus seeds .
Result of Action
The molecular and cellular effects of DMAC’s action primarily involve the detection and quantification of indoles and flavanols. For example, it has been used in a chromogenic method for quantifying proanthocyanidines in cranberry powder .
Action Environment
The action, efficacy, and stability of DMAC can be influenced by environmental factors such as temperature and pH. For instance, it has been found that DMAC presents different geometries in nonpolar and polar solvents, changing from a polyene-like structure with a pyramidal dimethylamino group in gas phase or nonpolar solvents to a cyanine-like structure with a planar dimethylamino group in water due to the stabilizing effect of hydrogen bonds between DMAC and water .
Biochemical Analysis
Biochemical Properties
4-(Dimethylamino)cinnamaldehyde is used to determine the ability of an organism to split indole from the tryptophan molecule . It interacts with enzymes such as apotryptophanase and tryptophanase . The nature of these interactions involves the formation of colored adducts with flavanols for subsequent HPLC .
Cellular Effects
It has been used in a chromogenic method for quantifying proanthocyanidins in cranberry powder , suggesting that it may have some influence on cellular processes related to these compounds.
Molecular Mechanism
It is known to react with indole, a product of the enzyme tryptophanase, indicating potential binding interactions with this biomolecule .
Temporal Effects in Laboratory Settings
It has been used in assays involving the detection of indole, suggesting that it may have some stability in these settings .
Metabolic Pathways
Its use in assays for the detection of indole suggests that it may interact with enzymes involved in the metabolism of tryptophan .
Properties
IUPAC Name |
(E)-3-[4-(dimethylamino)phenyl]prop-2-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-12(2)11-7-5-10(6-8-11)4-3-9-13/h3-9H,1-2H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKJCCIJLIMGEP-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022237 | |
Record name | 4-(Dimethylamino)cinnamaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20432-35-3, 6203-18-5 | |
Record name | trans-4-(Dimethylamino)cinnamaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20432-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Dimethylaminocinnamaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006203185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Dimethylamino)cinnamaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020432353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Dimethylamino)cinnamaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62138 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propenal, 3-[4-(dimethylamino)phenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-(Dimethylamino)cinnamaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-dimethylaminocinnamaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.698 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-(DIMETHYLAMINO)CINNAMALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RSI7WZ9F0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: DMACA primarily reacts with flavan-3-ols, specifically proanthocyanidins (PAs) [, , , , , , ].
A: DMACA reacts with the nucleophilic A-ring of flavan-3-ols, forming colored condensation products [, , , ]. This reaction is acid-catalyzed, with sulfuric acid (H2SO4) often used in the reaction mixture [, ].
A: The DMACA-proanthocyanidin condensation product exhibits a characteristic absorbance maximum at 640 nm, enabling spectrophotometric quantification of PAs [, , , , , ].
ANone: The molecular formula of DMACA is C11H13NO, and its molecular weight is 175.23 g/mol.
A: While the research doesn't specify long-term stability, it recommends preparing fresh DMACA solutions daily for optimal assay performance [].
A: Yes, high water content in samples can lead to bleaching of the colored DMACA-proanthocyanidin complex, affecting quantification accuracy, particularly at high proanthocyanidin concentrations [].
A: DMACA itself doesn't act as a catalyst. It functions as a chromogenic reagent, reacting stoichiometrically with proanthocyanidins to form a detectable product [, , , , , ].
A: While DMACA reacts with various flavan-3-ols, it exhibits limited reactivity with other phenolic compounds like phenolic acids, flavones, flavonols, anthocyanidins, isoflavones, and stilbenes, enhancing its specificity for proanthocyanidin analysis [].
ANone: The provided research primarily focuses on the practical application of DMACA and lacks in-depth computational chemistry investigations.
ANone: The provided research primarily focuses on the practical application of DMACA and doesn't delve into detailed SAR studies.
ANone: The research primarily focuses on DMACA's use as an analytical reagent and doesn't explore its formulation for other applications.
ANone: The provided research predominantly emphasizes analytical methodology and doesn't encompass SHE regulations related to DMACA.
ANone: The provided research primarily focuses on the analytical application of DMACA and doesn't delve into its PK/PD properties.
A: DMACA is employed as a histochemical stain to visualize the localization of proanthocyanidins in plant tissues [, , , ]. This technique utilizes DMACA's ability to form colored complexes with proanthocyanidins, enabling their microscopic observation.
ANone: The concept of resistance is not applicable to DMACA as it primarily serves as an analytical reagent and not a therapeutic agent.
ANone: The research primarily focuses on the analytical applications of DMACA and doesn't extensively cover its toxicological profile.
ANone: This aspect is not relevant to DMACA's primary application as an analytical reagent.
ANone: This aspect is not relevant to DMACA's primary application as an analytical reagent.
A: The DMACA assay relies on the acid-catalyzed reaction of DMACA with proanthocyanidins, forming a colored product measurable using a spectrophotometer at 640 nm. This absorbance is directly proportional to the proanthocyanidin concentration in the sample [, , , , , ].
A: Yes, modifications exist regarding reaction conditions like acid type and concentration, temperature, and reaction time, influencing the assay's sensitivity and specificity for different proanthocyanidin structures [, ].
A: The DMACA assay's accuracy can be affected by variations in proanthocyanidin structure and degree of polymerization, requiring careful selection of appropriate standards for accurate quantification [, , , ].
ANone: The provided research primarily focuses on the analytical applications of DMACA and doesn't encompass its environmental impact.
ANone: The research primarily focuses on DMACA's application in analytical chemistry and doesn't delve into its dissolution and solubility properties.
A: Validation typically involves assessing linearity, range, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision (repeatability and reproducibility), and specificity [, , ].
ANone: The provided research primarily focuses on the application of DMACA as an analytical reagent and doesn't extensively cover its quality control and assurance aspects in a manufacturing context.
ANone: This aspect is not relevant to DMACA's primary application as an analytical reagent.
ANone: This aspect is not relevant to DMACA's primary application as an analytical reagent.
ANone: The provided research primarily focuses on the analytical application of DMACA and doesn't delve into its potential interactions with drug-metabolizing enzymes.
ANone: The provided research primarily focuses on the analytical applications of DMACA and doesn't encompass its biocompatibility and biodegradability.
A: Yes, other methods include the vanillin assay, butanol-HCl assay, protein precipitation assays, phloroglucinolysis, and gel permeation chromatography [, , , ]. Each method possesses varying sensitivity, specificity, and complexity.
ANone: The provided research primarily focuses on the analytical applications of DMACA and doesn't cover its recycling and waste management aspects.
A: The research highlights the use of common laboratory equipment like spectrophotometers and 96-well plate readers for efficient proanthocyanidin analysis using DMACA [, , ].
ANone: The provided research lacks a historical overview of DMACA's application in proanthocyanidin research.
A: DMACA finds applications in diverse fields, including analytical chemistry for proanthocyanidin quantification, food science for quality control of products like chocolate and cranberries [, , ], plant science for visualizing proanthocyanidin localization [, , , ], and even in material science as a component in the development of optical sensors [].
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